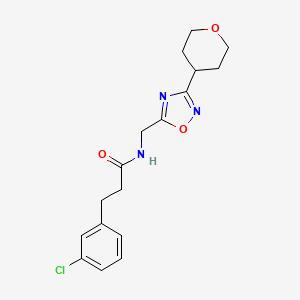
3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a synthetic organic molecule with potential biological activity. This article explores its biological properties, focusing on its antibacterial, antifungal, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN3O2, with a molecular weight of approximately 363.9 g/mol. The structure features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds containing the oxadiazole structure. In particular, derivatives similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Weak |
These findings suggest that the oxadiazole moiety enhances the antibacterial efficacy of the compounds .
Antifungal Activity
The compound's antifungal properties have also been investigated. Research indicates that similar oxadiazole derivatives exhibit moderate antifungal activity against yeast-like fungi such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis .
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The oxadiazole ring is believed to interact with transpeptidases, which are critical for bacterial cell wall synthesis. This interaction may inhibit bacterial growth by preventing cell wall formation .
Case Studies
- Antibacterial Evaluation : A study synthesized various oxadiazole derivatives, including the target compound. The derivatives were tested against standard bacterial strains, revealing that those with a chlorophenyl group exhibited enhanced antibacterial activity compared to those without it .
- Pharmacological Screening : Another investigation focused on the pharmacological profile of related compounds, indicating strong inhibitory effects on urease and moderate acetylcholinesterase inhibition. These activities suggest potential applications in treating conditions like urinary tract infections and Alzheimer's disease .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-14-3-1-2-12(10-14)4-5-15(22)19-11-16-20-17(21-24-16)13-6-8-23-9-7-13/h1-3,10,13H,4-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAOJFWVJQNKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














